1-(2-Hydroxyethyl)piperidin-3-ol (CAS 3554-69-6): Chemical Properties, Synthetic Methodologies, and Applications in Drug Design
1-(2-Hydroxyethyl)piperidin-3-ol (CAS 3554-69-6): Chemical Properties, Synthetic Methodologies, and Applications in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of hydrophilic, basic moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 1-(2-Hydroxyethyl)piperidin-3-ol (CAS: 3554-69-6) serves as a highly versatile, bifunctional small molecule scaffold[1]. Featuring a tertiary amine core flanked by orthogonal primary and secondary hydroxyl groups, this compound is extensively utilized as a building block to enhance aqueous solubility, modulate lipophilicity (logP), and introduce critical hydrogen-bond vectors in complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Analysis
The utility of 1-(2-Hydroxyethyl)piperidin-3-ol stems from its unique physicochemical footprint. The molecule combines a rigid, saturated heterocyclic ring with a flexible N-ethyl spacer.
Quantitative Data Summary
The following table outlines the foundational chemical properties of the scaffold, critical for calculating reaction stoichiometry and predicting physiological behavior[1]:
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 1-(2-Hydroxyethyl)piperidin-3-ol | Standard IUPAC nomenclature. |
| CAS Number | 3554-69-6 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₇H₁₅NO₂ | Determines atom economy in synthesis. |
| Molecular Weight | 145.20 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Purity Standards | Min. 95% (Commercial) | Sufficient for early-stage discovery; API synthesis requires >99%. |
| H-Bond Donors | 2 (Hydroxyl groups) | Facilitates strong target-protein interactions. |
| H-Bond Acceptors | 3 (O, O, N) | Enhances aqueous solubility. |
Chemical Reactivity and Orthogonal Functionalization
The true value of this scaffold lies in its orthogonal reactivity . A skilled synthetic chemist can selectively manipulate specific regions of the molecule without requiring exhaustive protection/deprotection steps.
-
The Tertiary Amine Core: The piperidine nitrogen possesses a pKa of approximately 9.0–10.0. At physiological pH (7.4), this nitrogen is protonated, drastically increasing the molecule's hydrophilicity. In synthetic workflows, it acts as an internal base or can be converted into a quaternary ammonium salt to create permanent cationic charges.
-
The Primary Hydroxyl (N-ethyl chain): Located at the terminus of a flexible alkyl chain, this primary alcohol is sterically unhindered. It is highly reactive toward electrophiles, making it the primary site for esterification, etherification, or conversion into a leaving group (e.g., mesylate or tosylate) for further chain elongation.
-
The Secondary Hydroxyl (C3 Position): Embedded directly on the piperidine ring, this hydroxyl group is sterically hindered. It is less reactive than the primary alcohol, allowing for chemoselective reactions at the primary site. Furthermore, the C3 position is a chiral center , meaning the compound can be synthesized or resolved into its (R) or (S) enantiomers to probe stereospecific binding pockets in target proteins.
Caption: Structural deconstruction of 1-(2-Hydroxyethyl)piperidin-3-ol highlighting orthogonal reactivity.
Synthetic Methodologies
The industrial and laboratory-scale synthesis of 1-(2-Hydroxyethyl)piperidin-3-ol generally relies on two divergent pathways, both utilizing piperidin-3-ol as the foundational starting material[2].
Pathway A: N-Alkylation via 2-Haloethanols
This is the preferred bench-scale method due to its operational simplicity. Piperidin-3-ol is reacted with 2-bromoethanol in the presence of a mild inorganic base (such as potassium carbonate) within a polar aprotic solvent (like acetonitrile)[3].
-
Causality: The mild base scavenges the hydrobromic acid (HBr) byproduct without deprotonating the hydroxyl groups, effectively preventing unwanted O-alkylation. Acetonitrile optimally solvates the transition state, accelerating the Sₙ2 displacement.
Pathway B: Epoxide Ring Opening
Used predominantly in large-scale industrial manufacturing, this atom-economical route involves the nucleophilic attack of the piperidine nitrogen on ethylene oxide [2][4].
-
Causality: The secondary amine attacks the less sterically hindered carbon of the epoxide, generating the primary alcohol directly. While this method produces zero chemical waste, it requires specialized high-pressure reactors to safely handle the highly toxic and flammable ethylene oxide gas.
Caption: Divergent synthetic workflows for 1-(2-Hydroxyethyl)piperidin-3-ol via N-alkylation or epoxide opening.
Self-Validating Experimental Protocol: N-Alkylation Workflow
To ensure reproducibility and trustworthiness, the following protocol details the Sₙ2 N-alkylation (Pathway A), engineered with built-in validation checkpoints[3].
Step-by-Step Methodology
-
Reagent Preparation: Suspend piperidin-3-ol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) in dry acetonitrile (MeCN).
-
Rationale: K₂CO₃ must be anhydrous to prevent the hydrolysis of the incoming electrophile.
-
-
Electrophile Addition: Cool the suspension to 0°C. Add 2-bromoethanol (1.1 equivalents) dropwise over 15 minutes.
-
Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile, mitigating the risk of runaway exothermic reactions or over-alkylation (quaternary ammonium salt formation).
-
-
Thermal Activation: Gradually warm the reaction to room temperature, then reflux at 82°C for 12–16 hours (or apply microwave irradiation at 150°C for 20 minutes)[3].
-
Workup & Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude product.
-
Analytical Validation (Self-Correction):
-
TLC Monitoring: Use Dichloromethane/Methanol (9:1). Crucial Note: Because the product is a tertiary amine, it will not stain effectively with standard Ninhydrin. You must use Iodine vapor, Dragendorff's reagent, or a Potassium Permanganate (KMnO₄) stain to visualize the product spot.
-
¹H-NMR Confirmation: Successful conversion is validated by the disappearance of the broad N-H singlet (characteristic of the starting material) and the appearance of a new triplet integrating to 2 protons (~3.6 ppm), corresponding to the -CH₂OH group of the newly attached ethyl chain.
-
Applications in Drug Development
In medicinal chemistry, appending a 1-(2-hydroxyethyl)piperidinyl moiety is a highly effective strategy for rescuing drug candidates suffering from poor aqueous solubility or lack of target specificity.
-
Kinase Inhibitors (IRAK4 Modulators): Derivatives of piperidin-3-ol have been successfully integrated into heteroaryl-substituted aminopyridine compounds. These compounds act as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are critical in treating autoimmune and inflammatory diseases[5]. The bifunctional nature of the scaffold allows it to project into solvent-exposed regions of the kinase domain, improving the drug's PK profile without disrupting the core binding pharmacophore.
-
Antibacterial Agents: The scaffold has been utilized in the synthesis of broad-spectrum antibacterial agents targeting multi-drug resistant organisms. The basic piperidine ring mimics natural amine-containing recognition motifs, facilitating penetration through complex bacterial cell walls[4].
References
-
1-(2-Hydroxyethyl)piperidin-3-ol | CymitQuimica Source: cymitquimica.com URL: 1
-
WO2004058144A2 - Antibacterial agents - Google Patents Source: google.com URL: 4
-
WO2016210034A1 - Heteroaryl substituted aminopyridine compounds - Google Patents Source: google.com URL: 5
-
3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers Source: fengchengroup.com URL:2
-
35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com Source: ambeed.com URL: 3
Sources
- 1. 1-(2-Hydroxyethyl)piperidin-3-ol | CymitQuimica [cymitquimica.com]
- 2. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 4. WO2004058144A2 - Antibacterial agents - Google Patents [patents.google.com]
- 5. WO2016210034A1 - Heteroaryl substituted aminopyridine compounds - Google Patents [patents.google.com]
